molecular formula C16H14N2O2S2 B8611942 Ethyl 3-(2-(methylthio)thiazolo[5,4-b]pyridin-5-yl)benzoate CAS No. 1258391-92-2

Ethyl 3-(2-(methylthio)thiazolo[5,4-b]pyridin-5-yl)benzoate

Cat. No. B8611942
Key on ui cas rn: 1258391-92-2
M. Wt: 330.4 g/mol
InChI Key: LGBQNRCWCJDBQX-UHFFFAOYSA-N
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Patent
US08765747B2

Procedure details

To a solution of ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate (10.44 g, 32.60 mmol) in NMP (150 mL) was added potassium ethyl xanthogenate (26.14 g, 163.11 mmol) and acetic acid (9.4 mL, 163.11 mmol). The reaction mixture was heated at 150° C. for 16 hours. The mixture was cooled to 50° C. and iodomethane (20.3 mL, 326 mmol) was added. The reaction mixture was further stirred for 30 minutes and partitioned between ethyl acetate and water. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated. The crude product was purified by flash column chromatography using a 85:15 v/v hexane:ethyl acetate as solvent to afford ethyl 3-(2-(methylthio)thiazolo[5,4-b]pyridin-5-yl)benzoate (7.6 g, 70% yield) as a bright brown solid.
Quantity
10.44 g
Type
reactant
Reaction Step One
Quantity
26.14 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:9]2[CH:10]=[C:11]([CH:17]=[CH:18][CH:19]=2)[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:6][C:7]=1Br.CCO[C:23]([S-:25])=[S:24].[K+].[C:27](O)(=O)C.IC>CN1C(=O)CCC1.C(OCC)(=O)C>[CH3:27][S:25][C:23]1[S:24][C:7]2[C:2]([N:1]=1)=[CH:3][CH:4]=[C:5]([C:9]1[CH:10]=[C:11]([CH:17]=[CH:18][CH:19]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:6]=2 |f:1.2|

Inputs

Step One
Name
Quantity
10.44 g
Type
reactant
Smiles
NC=1C=CC(=NC1Br)C=1C=C(C(=O)OCC)C=CC1
Name
Quantity
26.14 g
Type
reactant
Smiles
CCOC(=S)[S-].[K+]
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
20.3 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was further stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CSC=1SC2=NC(=CC=C2N1)C=1C=C(C(=O)OCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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